Fmoc-Lys(Retro-Abz-Boc)-OH

CAS No.: 159322-59-5

Cat. No.: VC3966865

Molecular Formula: C33H37N3O7

Molecular Weight: 587.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 159322-59-5 |

|---|---|

| Molecular Formula | C33H37N3O7 |

| Molecular Weight | 587.7 g/mol |

| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoyl]amino]hexanoic acid |

| Standard InChI | InChI=1S/C33H37N3O7/c1-33(2,3)43-32(41)35-27-17-9-8-16-25(27)29(37)34-19-11-10-18-28(30(38)39)36-31(40)42-20-26-23-14-6-4-12-21(23)22-13-5-7-15-24(22)26/h4-9,12-17,26,28H,10-11,18-20H2,1-3H3,(H,34,37)(H,35,41)(H,36,40)(H,38,39)/t28-/m0/s1 |

| Standard InChI Key | SUROGAFZBBJCBX-NDEPHWFRSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)NC1=CC=CC=C1C(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

| SMILES | CC(C)(C)OC(=O)NC1=CC=CC=C1C(=O)NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC=CC=C1C(=O)NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Introduction

Chemical Identity and Structural Characteristics

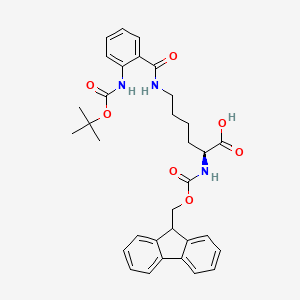

Fmoc-Lys(Retro-Abz-Boc)-OH is a protected lysine derivative with the molecular formula C₃₃H₃₇N₃O₇ and a molecular weight of 587.7 g/mol . The IUPAC name, (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoyl]amino]hexanoic acid, reflects its three key functional components:

-

Fmoc (9-fluorenylmethoxycarbonyl): Protects the α-amino group during solid-phase peptide synthesis (SPPS) and is removed under basic conditions .

-

Boc (tert-butyloxycarbonyl): Shields the ε-amino group of lysine and is cleaved with trifluoroacetic acid (TFA) .

-

Retro-Abz (anthranilic acid): A fluorophore attached via a reversed amide bond, providing fluorescence distinct from aromatic amino acids like tryptophan .

The compound’s structure ensures compatibility with Fmoc-SPPS protocols while enabling post-synthetic modifications. Its isomeric SMILES string (CC(C)(C)OC(=O)NC1=CC=CC=C1C(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24) highlights the stereospecific configuration (L-lysine) and spatial arrangement of protecting groups .

Synthesis and Manufacturing

Fmoc-Lys(Retro-Abz-Boc)-OH is synthesized via Fmoc-based solid-phase peptide synthesis (Fmoc-SPPS) . Key steps include:

-

Resin Loading: Attachment of the C-terminal lysine to Wang or Rink amide resin.

-

Sequential Deprotection and Coupling: The Fmoc group is removed with piperidine, followed by coupling of Boc-protected Abz to the ε-amino group using activating agents like HBTU or DIC .

-

Cleavage and Purification: The peptide-resin is treated with TFA to remove Boc groups, and the product is purified via reverse-phase HPLC .

Critical parameters include maintaining a reaction temperature of 25°C and using DMSO as the primary solvent due to the compound’s limited solubility in aqueous buffers .

Applications in Peptide Science

Fluorescence Labeling

The Abz moiety emits fluorescence at λex = 320 nm and λem = 420 nm, avoiding spectral overlap with tryptophan (λem = 350 nm) and tyrosine (λem = 303 nm) . This property is exploited in:

-

Protease Activity Assays: Monitoring enzymatic cleavage via fluorescence quenching .

-

Membrane Permeability Studies: Tracking peptide uptake in live cells .

Peptide Engineering

The compound facilitates the incorporation of fluorophores into peptides without disrupting secondary structures. Applications include:

-

FRET-Based Probes: Paired with quenchers like Dnp for real-time conformational analysis .

-

Targeted Drug Delivery: Conjugating therapeutic peptides with imaging agents .

Comparative Analysis with Fmoc-Lys(Boc)-OH

Pharmacological and Biochemical Research

Bioconjugation Strategies

The ε-amino group’s reactivity allows conjugation with:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume